For-Met-Leu-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

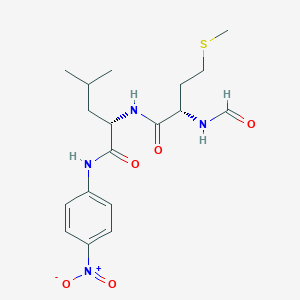

The peptide "For-Met-Leu-pNA" is presumably a derivative involved in biochemical studies, particularly those focusing on enzymatic specificity, peptide synthesis, and molecular interaction studies. Its design likely aims to serve as a substrate or inhibitor in assays examining the specificity and mechanism of enzymes such as aminoacyl-tRNA synthetases or peptidases.

Synthesis Analysis

Peptides similar to "this compound" are typically synthesized through enzymatic methods, utilizing enzymes like aminoacyl-tRNA synthetases in low-water content systems or by solid-phase peptide synthesis techniques. For instance, enzymatic synthesis approaches have successfully produced peptides like Leu- and Met-enkephalin derivatives, demonstrating the potential for creating complex peptides with high purity and yield (Clapés et al., 1995; Kullmann, 1979).

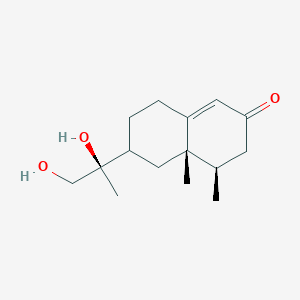

Molecular Structure Analysis

The molecular structure of peptides and their interactions with enzymes such as aminoacyl-tRNA synthetases have been elucidated through crystallographic studies. For example, the crystal structures of editing domains from enzymes like leucyl-tRNA synthetase reveal how these enzymes recognize and bind specific amino acids, ensuring the high fidelity of protein synthesis by correcting mischarged tRNAs (Liu et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving peptides and their enzymatic synthesis or degradation are intricate, with specificity being crucial for biological function. Studies on methionyl-tRNA synthetase and related enzymes demonstrate the precise mechanisms these enzymes use to recognize and catalyze the attachment of specific amino acids to tRNA, highlighting the chemical specificity and reaction mechanisms that would be relevant to understanding "this compound" interactions (Bruton & Hartley, 1970).

Physical Properties Analysis

Physical properties such as solubility, stability, and molecular conformation are pivotal for the biological activity of peptides. Crystallographic studies provide insights into the physical conformation of peptides and their complexes, revealing how structural features like beta-sheets and peptide chain pleating contribute to their function and interaction with biological molecules (Griffin et al., 1986).

Chemical Properties Analysis

The chemical properties of peptides, including reactivity, enzymatic compatibility, and interaction with other molecules, are essential for their biological roles. Studies have shown how specific amino acids in enzymes are crucial for amino acid discrimination, impacting cell viability and enzyme function, which would be relevant for understanding the interactions and stability of "this compound" in biological systems (Xu et al., 2004).

Aplicaciones Científicas De Investigación

Investigación bioquímica

En bioquímica, "For-Met-Leu-pNA" se utiliza para estudiar la cinética enzimática y la especificidad del sustrato. Sirve como sustrato para enzimas como las aminopeptidasas, que escinden el enlace peptídico, liberando para-nitroanilina, un compuesto que se puede medir cuantitativamente debido a sus propiedades colorimétricas . Esta aplicación es crucial para comprender los mecanismos enzimáticos y diseñar inhibidores enzimáticos.

Investigación médica

Los investigadores médicos utilizan "this compound" para investigar el papel de las enzimas proteolíticas en las enfermedades. Por ejemplo, ayuda en el estudio de la aminopeptidasa de Pseudomonas aeruginosa, que es significativa para comprender la virulencia bacteriana y desarrollar nuevos antibióticos .

Desarrollo farmacéutico

En farmacéutica, "this compound" ayuda en el desarrollo de nuevos fármacos al servir como sustrato en los ensayos para la deformilasa peptídica, un objetivo enzimático para agentes antibacterianos . Esto ayuda en la selección de posibles candidatos a fármacos y la optimización de su eficacia terapéutica.

Estudios enzimáticos

El compuesto es fundamental en los estudios enzimáticos, particularmente en la comprensión del papel de los residuos de metionina en el reconocimiento del sustrato y la formación de la vía dentro de enzimas como las oligopeptidasas de prolina . Estas ideas son valiosas para el diseño de fármacos y la comprensión de las patologías relacionadas con las enzimas.

Biología molecular

En biología molecular, "this compound" se utiliza en la detección rápida de patógenos transmitidos por los alimentos y como herramienta para el silenciamiento de la expresión génica mediante la tecnología del ácido nucleico peptídico (PNA) . Esto tiene implicaciones para la investigación genética y la mejora de la seguridad alimentaria.

Biotecnología

Las aplicaciones biotecnológicas incluyen el uso de "this compound" en la producción de metionina mediante procesos de fermentación microbiana . También juega un papel en la biología sintética, donde se utiliza en el desarrollo de sensores moleculares y sistemas de comunicación dentro de consorcios microbianos.

Mecanismo De Acción

Target of Action

For-Met-Leu-pNA is an N-formylated peptide substrate primarily used in the assays for peptide deformylase . Peptide deformylase is an enzyme that catalyzes the removal of the formyl group from the N-terminal methionine residue in newly synthesized proteins, a crucial step in protein maturation and processing.

Mode of Action

The compound interacts with its target, the peptide deformylase, by serving as a substrate for the enzyme . The enzyme recognizes the N-formylated peptide and catalyzes the hydrolysis of the formyl group. This interaction results in the conversion of this compound into Met-Leu-pNA and formic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . Specifically, it is involved in the deformylation step, which is crucial for the maturation of newly synthesized proteins. The downstream effects of this process include proper protein folding and function, which are essential for the survival and functioning of the cell.

Result of Action

The molecular effect of the action of this compound is the removal of the formyl group from the N-terminal methionine residue in the peptide . This is a crucial step in protein maturation, affecting the protein’s ability to fold correctly and perform its function within the cell. On a cellular level, this can influence various cellular processes that depend on the function of the mature protein.

Safety and Hazards

For-Met-Leu-pNA should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. It’s also important to avoid the formation of dust and aerosols .

Relevant Papers The paper “Uses of human peptide deformylase” discusses the use of this compound in deformylase assays . Another paper, “Extracellular proteolytic activation of Pseudomonas aeruginosa aminopeptidase (PaAP) and insight into the role of its non-catalytic N-terminal domain”, provides insights into the role of this compound in the study of protein interactions .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-nitrophenyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5S/c1-12(2)10-16(21-17(24)15(19-11-23)8-9-28-3)18(25)20-13-4-6-14(7-5-13)22(26)27/h4-7,11-12,15-16H,8-10H2,1-3H3,(H,19,23)(H,20,25)(H,21,24)/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMAYZXZOMUBJX-HOTGVXAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCSC)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCSC)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)

![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)

![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)

![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)